2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Amines
are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Amines are categorized into primary, secondary, and tertiary amines. They are an important part of many pharmaceuticals and chemicals, including dyes, polymers, and resins .
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, and many pyrazole derivatives are used in the development of drugs with analgesic, anti-inflammatory, antipyretic, anti-arrhythmic, tranquilizing, muscle relaxing, and other properties .
Biochemical Analysis
Biochemical Properties
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to changes in nerve signal transmission, affecting overall nervous system function. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to altered nerve signal transmission, impacting cellular communication and function . Furthermore, the compound’s role in oxidative stress responses can affect cellular metabolism and gene expression, potentially leading to changes in cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme, inhibiting its activity and leading to increased levels of acetylcholine . This inhibition can result in enhanced nerve signal transmission. Additionally, the compound’s interaction with ROS suggests a role in modulating oxidative stress responses, potentially through the regulation of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to influence cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nerve signal transmission and improved oxidative stress responses . At higher doses, the compound can exhibit toxic or adverse effects, including potential neurotoxicity and oxidative damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase and ROS suggests its involvement in metabolic pathways related to neurotransmitter breakdown and oxidative stress responses . These interactions can influence overall metabolic activity and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-amino-2-(1-methylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-5(2-8-9)6(7)4-10/h2-3,6,10H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXTNDTEWDMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183772-33-9 | |
Record name | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.